Benzenemethanol, 3-fluoro-4-methoxy-alpha-(trifluoromethyl)-
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Overview
Description
2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of trifluoromethyl and fluoro-methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methoxybenzaldehyde and trifluoroacetaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common conditions include the use of acidic or basic catalysts and temperatures ranging from room temperature to elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol may involve large-scale reactions using continuous flow reactors. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluoro groups contribute to its reactivity and ability to interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride: This compound is similar in structure but contains an amine group instead of a hydroxyl group.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Another related compound with trifluoromethyl groups, used in different chemical reactions.
Uniqueness
2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol is unique due to its specific combination of trifluoromethyl and fluoro-methoxyphenyl groups, which impart distinct chemical and physical properties. These properties make it valuable for various applications in research and industry.
Biological Activity
Benzenemethanol, 3-fluoro-4-methoxy-alpha-(trifluoromethyl)-, also known as 4-Fluoro-3-methoxy-alpha-(trifluoromethyl)benzyl alcohol, is an organic compound characterized by the presence of a trifluoromethyl group, a methoxy group, and a fluorine atom. This unique molecular structure enhances its biological activity and potential applications in medicinal chemistry.
The molecular formula of this compound is C10H8F4O2, with a molecular weight of approximately 224.15 g/mol. The trifluoromethyl group significantly increases the lipophilicity and metabolic stability of the compound, making it a candidate for drug development and other applications in chemistry and industry.
The biological activity of Benzenemethanol, 3-fluoro-4-methoxy-alpha-(trifluoromethyl)- is primarily attributed to its interactions with specific molecular targets. The trifluoromethyl group enhances the binding affinity to hydrophobic regions of proteins, which can lead to enzyme inhibition or modulation. This property is particularly valuable in the design of pharmaceuticals targeting various diseases .
Biological Activity Data
Research has shown that compounds containing trifluoromethyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. For instance, studies have demonstrated that the introduction of a trifluoromethyl group can significantly increase the potency of inhibitors for various enzymes .
Table 1: Comparison of Biological Activities of Related Compounds
Compound Name | IC50 (nM) | Biological Target | Notes |
---|---|---|---|
Benzenemethanol, 3-fluoro-4-methoxy-alpha-(trifluoromethyl)- | TBD | TBD | Enhanced lipophilicity |
Compound A | <5 | CSF1R | High potency |
Compound B | TBD | EGFR | Lower activity compared to CSF1R |
Compound C | TBD | Reverse Transcriptase | Improved potency with trifluoromethyl |
Case Studies
- Inhibition Studies : Preliminary studies have indicated that Benzenemethanol derivatives can inhibit specific enzyme pathways crucial for disease progression. For example, compounds with similar structures have shown IC50 values less than 5 nM against CSF1R, indicating strong inhibitory activity .
- Pharmacokinetic Profiles : The pharmacokinetic properties of this compound are still under investigation. However, related compounds demonstrate favorable absorption, distribution, metabolism, and excretion (ADME) profiles due to their structural characteristics .
- Therapeutic Applications : The unique chemical properties allow for potential applications in treating conditions such as cancer and infectious diseases by targeting specific pathways involved in cell proliferation and survival .
Properties
Molecular Formula |
C9H8F4O2 |
---|---|
Molecular Weight |
224.15 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H8F4O2/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4,8,14H,1H3 |
InChI Key |
BVVRAFNBWJQLHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(F)(F)F)O)F |
Origin of Product |
United States |
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